molecular formula C10H5ClF2N2O B2787115 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine CAS No. 1522312-61-3

2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine

Cat. No.: B2787115
CAS No.: 1522312-61-3
M. Wt: 242.61
InChI Key: XYGGUKIICMIVCW-UHFFFAOYSA-N
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Description

Historical Development of Fluorinated Pyrimidines

Fluorinated pyrimidines have been pivotal in medicinal chemistry since the mid-20th century, beginning with 5-fluorouracil (5-FU), a cornerstone anticancer agent that inhibits thymidylate synthase. The introduction of fluorine atoms into the pyrimidine ring enhances metabolic stability, bioavailability, and target affinity by altering electron distribution and steric bulk. Over time, structural diversification led to derivatives such as capecitabine and tegafur, which improved pharmacokinetic profiles.

The compound 2-chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine reflects advancements in fluorine-directed regioselective synthesis. Its design incorporates a 2-fluorophenoxy group at the 4-position and chloro-fluoro substitution at the 2- and 5-positions, respectively—a configuration aimed at balancing lipophilicity and hydrogen-bonding potential. This evolution mirrors broader trends in heterocyclic chemistry, where halogenation patterns are systematically optimized for specific biological interactions.

Significance in Medicinal Chemistry Research

In drug discovery, this compound’s utility stems from its dual functionality as a hydrogen-bond acceptor (via pyrimidine nitrogen atoms) and a hydrophobic anchor (via fluorinated aryl groups). Such features are critical for targeting purine-binding enzymes and G-protein-coupled receptors. For instance, structurally analogous pyrimidines have demonstrated potent agonism at serotonin 5-HT₂C receptors, with fluorophenoxy groups enhancing selectivity over 5-HT₂B subtypes.

The molecular formula C₁₀H₅ClF₂N₂O (molecular weight: 243.61 g/mol) confers moderate polarity, as evidenced by its predicted collision cross-section values (144.0 Ų for [M+H]+ adducts). These physicochemical properties align with Lipinski’s rules, suggesting favorable oral bioavailability. Additionally, the compound’s SMILES notation (C1=CC=C(C(=C1)OC2=NC(=NC=C2F)Cl)F) highlights its planar geometry, which facilitates π-π stacking interactions in enzyme active sites.

Property Value
Molecular Formula C₁₀H₅ClF₂N₂O
Molecular Weight 243.61 g/mol
SMILES C1=CC=C(C(=C1)OC2=NC(=NC=C2F)Cl)F
Predicted CCS ([M+H]+) 144.0 Ų

Position in Contemporary Heterocyclic Chemistry

Within heterocyclic chemistry, this compound exemplifies the convergence of SNAr (nucleophilic aromatic substitution) and transition-metal-catalyzed coupling strategies. The 2-chloro substituent serves as a reactive handle for amination or cross-coupling, as demonstrated in the synthesis of 2,4-disubstituted pyrimidines via copper-mediated aryl ether formation. Recent studies highlight the efficiency of aqueous-phase SNAr reactions using KF, which circumvent palladium catalysts while maintaining high yields.

The 2-fluorophenoxy moiety further distinguishes this compound by introducing conformational rigidity and fluorine-specific interactions (e.g., dipole-dipole and C-F···H bonds). Such modifications are critical in kinase inhibitor design, where fluorinated aryl ethers improve binding to hydrophobic pockets in c-Met and VEGFR-2 receptors. Contemporary research leverages these attributes to develop dual-target inhibitors, exploiting the pyrimidine core’s versatility in accommodating diverse pharmacophoric elements.

Properties

IUPAC Name

2-chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF2N2O/c11-10-14-5-7(13)9(15-10)16-8-4-2-1-3-6(8)12/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGGUKIICMIVCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC(=NC=C2F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method is the reaction of 2-fluorophenol with 2,4-dichloropyrimidine under specific conditions to introduce the fluorophenoxy group.

Industrial Production Methods: In an industrial setting, the compound is produced through controlled chemical reactions that ensure high purity and yield. The process involves the use of specialized equipment and adherence to safety protocols to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under specific conditions.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research
One of the primary applications of 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine is in the synthesis of pharmaceutical compounds with potential anticancer properties. It serves as a building block for developing inhibitors targeting various kinases involved in cancer progression. For instance, derivatives of this compound have shown promising results in inhibiting the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antiviral and Anti-inflammatory Properties
Research has also indicated that this compound can be modified to produce derivatives with antiviral and anti-inflammatory effects. Studies have demonstrated that certain pyrimidine derivatives exhibit significant inhibition of COX-2 activity, a key enzyme involved in inflammation. For example, compounds derived from 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine have been evaluated for their anti-inflammatory activity in various bioassays, showing potent effects comparable to established anti-inflammatory drugs like celecoxib .

Biological Studies

Enzyme Inhibition
The compound is utilized in biochemical assays to study enzyme inhibition. It has been reported to interact with specific molecular targets, modulating their activity. This interaction is crucial for understanding the mechanisms underlying various diseases and for developing new therapeutic agents. For instance, derivatives of this compound have been tested for their ability to inhibit enzymes involved in metabolic pathways relevant to cancer and inflammation .

Receptor Binding Studies
In addition to enzyme inhibition, 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine has been employed in receptor binding studies. Its derivatives have been evaluated as selective agonists for serotonin receptors, particularly the 5-HT2C subtype. These studies are essential for developing new antidepressants and anxiolytics that target specific serotonin pathways without affecting other receptor subtypes .

Materials Science Applications

Organic Electronics
The compound plays a role in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The incorporation of fluorinated groups enhances the electronic properties of pyrimidine derivatives, making them suitable for applications in organic electronics. Research has shown that these compounds can improve charge transport properties and stability in electronic devices .

CompoundActivity TypeIC50 (μM)Reference
Compound ACOX-2 Inhibition0.04
Compound BCDK Inhibition0.02
Compound C5-HT2C Agonism>10

Table 2: Synthesis Routes

MethodologyYield (%)ConditionsReference
Base-mediated reaction75K₂CO₃ in DMF
Continuous flow synthesis85Optimized temperature

Mechanism of Action

The mechanism by which 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 4 Molecular Weight (g/mol) Log P Key Applications Evidence Source
2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine 2-fluorophenoxy ~261.6 (estimated) ~2.9* Anticancer intermediates
2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidine 3-fluorophenoxy 261.6 ~3.0 Under investigation
2-Chloro-5-fluoro-4-(4-methoxyphenoxy)pyrimidine 4-methoxyphenoxy 273.7 ~2.5 Not reported
2-Chloro-5-fluoro-4-(trifluoromethoxy)phenylpyrimidine 3-(trifluoromethoxy)phenyl 292.6 ~3.8 Agrochemical research
LH20 (derivative) 4-fluoro-2-methoxyphenyl 399.15 2.94 Anti-glioblastoma candidate

Notes:

  • Log P : The target compound’s Log P is extrapolated from LH20’s data, which shares similar halogenated substituents .

Pharmacological and Agrochemical Relevance

  • Anticancer Activity : LH20, derived from a related intermediate (2-chloro-5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyrimidine), inhibits CDK4/6 with a molecular weight of 399.15 and Log P of 2.94, enabling blood-brain barrier penetration . In contrast, the target compound’s smaller size (~261.6 g/mol) may limit its direct therapeutic use but enhances its utility as a synthetic building block.
  • Herbicidal Applications: Pyrimidines with 2-fluoro-substituted phenyl groups, such as 2-(2-fluorophenyl)amino-5-chloro-4-pyrimidine carboxylates, exhibit broad-spectrum weed control, highlighting the agrochemical relevance of similar halogenated derivatives .

Physicochemical Properties

  • Topological Polar Surface Area (tPSA) : The target compound’s tPSA is estimated at ~50 Ų (similar to LH20’s 72.4 Ų), balancing membrane permeability and solubility .
  • Synthetic Accessibility: The 2-fluorophenoxy group facilitates regioselective reactions, whereas bulkier substituents (e.g., trifluoromethoxy) require specialized catalysts, increasing synthesis complexity .

Biological Activity

2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits unique interactions with various biological targets, making it a subject of interest for therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine can be represented as follows:

  • Molecular Formula : C10H7ClF2N2O
  • Molecular Weight : 232.62 g/mol

This compound features a pyrimidine core substituted with chlorine and fluorine atoms, as well as a phenoxy group, which contributes to its pharmacological properties.

The biological activity of 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine primarily involves its interaction with serotonin receptors, particularly the 5-HT2C subtype. Research indicates that this compound acts as a selective agonist for these receptors, which play a crucial role in modulating neurotransmitter systems associated with mood regulation and anxiety disorders .

Binding Affinity

Studies have demonstrated that 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine exhibits significant binding affinity towards the 5-HT2C receptor. The binding affinity is quantitatively expressed through the equilibrium dissociation constant (K_d), which is essential for understanding the potency of the compound in therapeutic contexts.

Biological Activity Overview

The biological activities associated with 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine include:

  • Serotonergic Activity : As a selective agonist for the 5-HT2C receptor, this compound may influence serotonin pathways, potentially offering therapeutic benefits for conditions such as depression and anxiety.
  • Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This could position 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine as a candidate for further exploration in inflammatory disease contexts .

Comparative Analysis of Similar Compounds

To better understand the uniqueness of 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine, a comparison with structurally similar compounds is beneficial. The following table summarizes key features and biological activities of related pyrimidine derivatives:

Compound NameStructureUnique FeaturesBiological Activity
2-Chloro-5-fluoro-4-(3-fluorophenoxy)pyrimidineStructureSelective agonist for 5-HT2C receptorAntidepressant potential
2-Chloro-5-fluoro-4-(pyrrolidin-1-yl)pyrimidineStructureBuilding block for antiviral agentsAntiviral and anticancer properties
6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-oneStructureTyrosine kinase inhibitorPotential anti-cancer activity

Case Studies

Recent research has highlighted several case studies involving 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine:

  • Study on Serotonin Receptor Modulation : A study conducted on animal models demonstrated that administration of this compound resulted in significant modulation of serotonin levels, correlating with reduced anxiety-like behaviors .
  • Anti-inflammatory Evaluation : Another investigation assessed the anti-inflammatory effects of various pyrimidine derivatives, including this compound. Results indicated a notable inhibition of COX enzymes, suggesting its potential use in treating inflammatory conditions .
  • Pharmacokinetic Profile : Research on the pharmacokinetic properties revealed that the compound exhibits favorable absorption and distribution characteristics, making it suitable for further development into therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-fluoro-4-(2-fluorophenoxy)pyrimidine, and how can purity be ensured?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) on a halogenated pyrimidine core. For example, substituting a chlorine atom at the 4-position of 2,5-difluoropyrimidine with 2-fluorophenoxy groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purity (>95%) is achieved via column chromatography (silica gel, hexane/EtOAc gradient) and confirmed by HPLC with UV detection at 254 nm. Critical steps include anhydrous conditions to avoid hydrolysis and monitoring reaction progress via TLC .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

  • NMR : ¹⁹F NMR to confirm fluorine positions (δ -110 to -125 ppm for aromatic fluorines) and ¹H NMR for phenoxy protons (δ 6.8–7.2 ppm).
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (theoretical m/z: 271.02 [M+H]⁺).
  • Elemental analysis : Validate C, H, N, Cl, and F percentages against theoretical values (e.g., C: 48.72%, H: 1.95%, N: 10.85%) .

Q. What solvent systems are suitable for solubility and stability studies?

The compound is lipophilic; use DMSO or DMF for stock solutions. For aqueous stability tests, employ buffered solutions (pH 7.4) with <1% organic cosolvent. Monitor degradation via UV-Vis spectroscopy (λmax ~275 nm) over 24–72 hours. Note: Hydrolysis at the chloro position may occur under strongly basic conditions (>pH 9) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Compare analogues using structure-activity relationship (SAR) studies:

  • Replace the 2-fluorophenoxy group with 2,4-difluorophenyl (as in ’s compound): This increases steric bulk, potentially enhancing kinase inhibition but reducing solubility.
  • Replace chlorine with methoxy: Reduces electrophilicity, diminishing SNAr reactivity in downstream reactions. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or VEGFR2 .

Q. How can researchers resolve contradictions in reported biological data for this compound?

Discrepancies may arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays (e.g., 10 µM vs. 100 µM ATP) can alter IC₅₀ values.
  • Cellular permeability : Differences in logP (calculated ~2.8) affect uptake in cell-based vs. biochemical assays. Validate using orthogonal assays (e.g., SPR for binding affinity, Western blot for target inhibition) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug design : Mask the phenol group with acetyl or PEGylated moieties to enhance solubility.
  • Co-crystallization : Study crystal structures with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.
  • Nanoparticle encapsulation : Use PLGA nanoparticles to prolong half-life in plasma (test via LC-MS/MS in rodent models) .

Q. How does the compound interact with off-target proteins, and how can selectivity be optimized?

Perform chemoproteomic profiling using activity-based protein profiling (ABPP) or thermal shift assays. For example, off-target binding to carbonic anhydrase IX (CAIX) may occur due to halogen bonding. Mitigate by introducing a methyl group at the 6-position to sterically block CAIX’s active site .

Methodological Considerations

Q. What analytical techniques are critical for detecting impurities in scaled-up synthesis?

  • LC-MS/MS : Identify trace impurities (e.g., dehalogenated byproducts) with MRM transitions.
  • X-ray crystallography : Resolve stereochemical uncertainties in the phenoxy substituent.
  • ICP-MS : Quantify residual palladium (if cross-coupling reactions are used) to ensure <10 ppm .

Q. How should researchers design experiments to study the compound’s photostability?

Expose solid and solution phases to UV light (λ = 365 nm) for 24–48 hours. Analyze degradation products via UPLC-QTOF and compare fragmentation patterns with theoretical metabolites. Note: Fluorophenoxy groups may undergo photo-Fries rearrangement .

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